molecular formula C9H11NO4S2 B11783131 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylicacid

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylicacid

Cat. No.: B11783131
M. Wt: 261.3 g/mol
InChI Key: ATUWBOXSGRNGAN-UHFFFAOYSA-N
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Description

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclobutyl derivative with a thiazole precursor in the presence of a sulfonylating agent. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Bleomycin: An antineoplastic drug.

The uniqueness of 2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid lies in its specific structural features and the presence of the methylsulfonyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3 g/mol

IUPAC Name

2-(1-methylsulfonylcyclobutyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H11NO4S2/c1-16(13,14)9(3-2-4-9)8-10-5-6(15-8)7(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

ATUWBOXSGRNGAN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CCC1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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